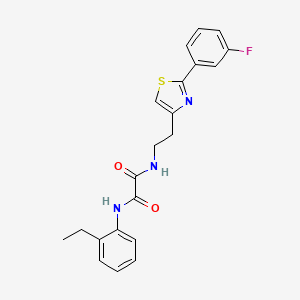
N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a synthetic molecule that likely exhibits a complex structure due to the presence of multiple aromatic rings and heteroatoms. The molecule contains an oxalamide moiety, which is a functional group characterized by the presence of two amide groups attached to the same carbonyl carbon atom. This structure is often found in various synthetic compounds with potential biological activities.
Synthesis Analysis
The synthesis of related oxalamide compounds has been reported using a novel one-pot synthetic approach that involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method, which includes the classical Meinwald rearrangement, could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would include an oxalamide core, an ethylphenyl group, and a thiazolyl moiety with a fluorophenyl substituent. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is known to confer interesting chemical properties and biological activity to molecules . The presence of the fluorine atom on the phenyl ring could influence the electronic distribution and potentially the reactivity of the compound.
Chemical Reactions Analysis
The oxalamide group in the molecule may undergo various chemical reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines. The thiazole ring could participate in nucleophilic substitution reactions, especially given the presence of the electron-withdrawing fluorine atom, which could activate the ring towards such reactions . Additionally, the ethylphenyl group could be involved in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, would be influenced by the interplay of its functional groups and overall molecular geometry. The chemical properties, including reactivity and potential biological activity, would be determined by the functional groups present in the molecule. The oxalamide group is known for its hydrogen-bonding capability, which could affect solubility and bioavailability, while the thiazole and fluorophenyl groups could contribute to the molecule's pharmacological profile .
Scientific Research Applications
Role in Neuropsychopharmacology
N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide and related compounds are studied for their potential effects on orexin receptors, which modulate various physiological processes including feeding, arousal, stress, and drug abuse. In a study examining the role of orexin-1 receptor mechanisms on compulsive food consumption in a binge-eating model in female rats, compounds with similar structural features demonstrated selective antagonism at orexin receptors, suggesting their potential as pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Potential Anti-Inflammatory and Anticancer Properties
Research into derivatives of compounds structurally similar to this compound has indicated potential anti-inflammatory, analgesic, antioxidant, and anticancer properties. A study on the synthesis and characterization of celecoxib derivatives highlighted the therapeutic potential of these compounds in treating inflammation and cancer, with some derivatives displaying modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Activity
Further research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising antitumor activities against hepatocellular carcinoma cell lines. Compounds with structural similarities to this compound were synthesized and evaluated for their anticancer properties, revealing significant inhibitory effects on tumor cell proliferation (Gomha et al., 2016).
Electropolymerization and Electrochromic Properties
In the field of materials science, derivatives of this compound have been explored for their electrochemical and electrochromic properties. Research into novel donor–acceptor type monomers for electropolymerization has demonstrated the potential of such compounds in developing films with well-defined oxidation and reduction processes, highlighting their application in electronic and photonic devices (Hu et al., 2013).
Mechanism of Action
Target of Action
A structurally similar compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, is known to act as a potent triple-acting agonist for pparα, -γ, and -δ . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This binding can modulate the transcription of target genes .
Biochemical Pathways
The compound’s interaction with PPARs suggests that it may affect several biochemical pathways. PPARs regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. Therefore, the compound could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific genes regulated by the PPARs it targets. Potential effects could include changes in lipid metabolism, inflammation response, and cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-2-14-6-3-4-9-18(14)25-20(27)19(26)23-11-10-17-13-28-21(24-17)15-7-5-8-16(22)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWUBTXFSGZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)
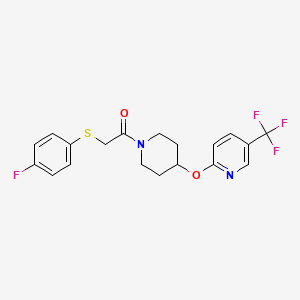
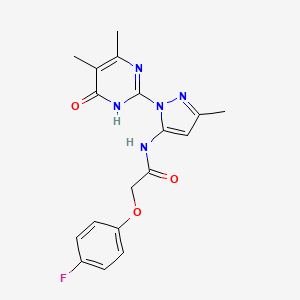
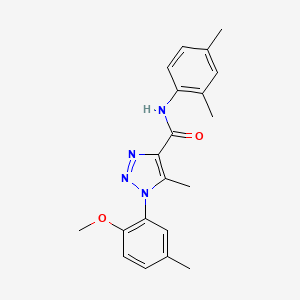
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)
![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)
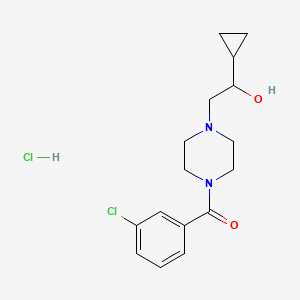
![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)
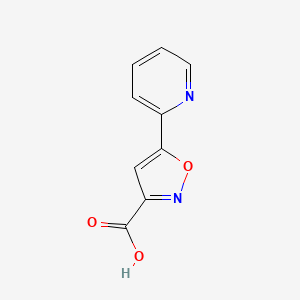
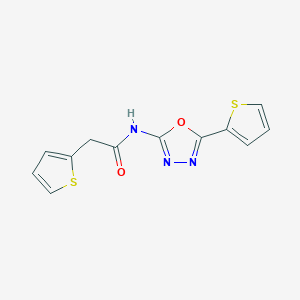
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)
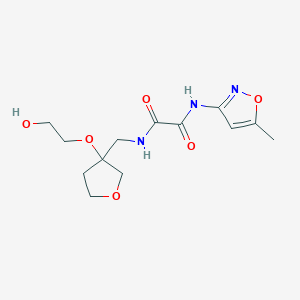

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)